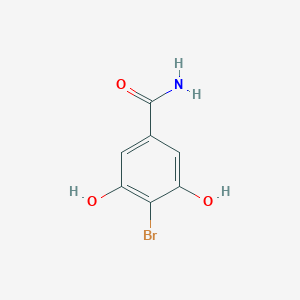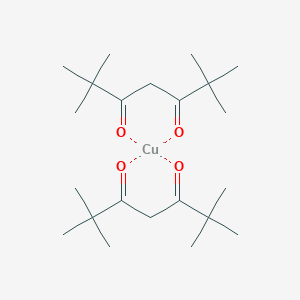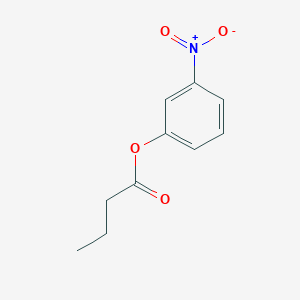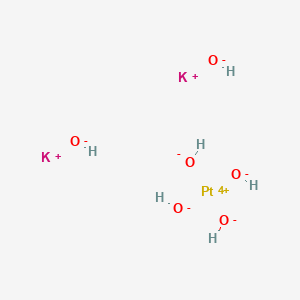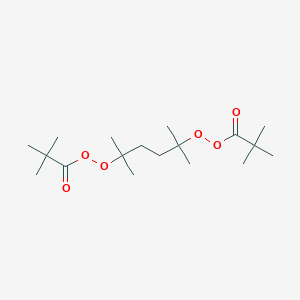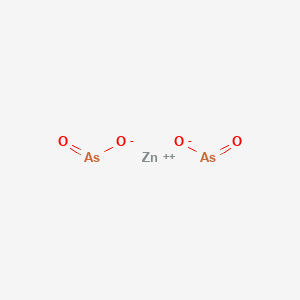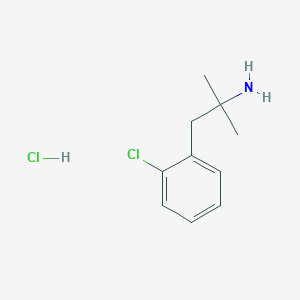
4-Methylcyclohexane-1,3-diamine
Übersicht
Beschreibung
4-Methylcyclohexane-1,3-diamine is a chemical compound with the molecular formula C7H16N2 . It is a cyclic aliphatic diamine, similar in structure to isophorone diamine (IPDA), with low hydrogen equivalent, low viscosity, and good impact strength .
Molecular Structure Analysis
The molecular formula of 4-Methylcyclohexane-1,3-diamine is C7H16N2, and it has a molecular weight of 128.21534 . The InChI string representation of its structure isInChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3 . Physical And Chemical Properties Analysis
4-Methylcyclohexane-1,3-diamine has a boiling point of approximately 227.68°C and a density of 0.9394 (both are rough estimates). Its refractive index is estimated to be 1.4740. The pKa value is predicted to be 10.56±0.70 .Wissenschaftliche Forschungsanwendungen
Epoxy Resin Curing Agent
Scientific Field:
Materials Science, specifically polymer chemistry and composite materials.
Summary:
4-Methylcyclohexane-1,3-diamine serves as a curing agent for epoxy resins. Epoxy resins are widely used in adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. When mixed with epoxy monomers, this diamine promotes cross-linking, resulting in a three-dimensional network structure. The cured epoxy exhibits enhanced strength, durability, and thermal stability.
Experimental Procedure:
Results:
The cured epoxy demonstrates improved mechanical properties, including tensile strength, flexural strength, and impact resistance. Researchers often quantify these improvements through mechanical testing and compare them to uncured epoxy or other curing agents .
ESR Spectroscopy Probe
Scientific Field:
Physical Chemistry, specifically electron spin resonance (ESR) spectroscopy.
Summary:
4-Methylcyclohexane-1,3-diamine is employed as a probe molecule in ESR studies. ESR spectroscopy allows researchers to investigate unpaired electrons in paramagnetic species. By introducing this diamine into the system, scientists can study radical reactions, free radicals, and other electron-related phenomena.
Experimental Procedure:
Results:
The ESR spectrum provides insights into the local magnetic field, g-factor, and hyperfine coupling constants. Researchers can correlate these parameters with molecular structure and dynamics .
Corrosion Inhibitor
Scientific Field:
Chemical Engineering, specifically corrosion science.
Summary:
4-Methylcyclohexane-1,3-diamine acts as a corrosion inhibitor for metals and alloys. It forms a protective film on the metal surface, preventing aggressive ions (such as chloride or sulfate) from attacking the material. This application is crucial in industries like oil and gas, where metal corrosion can lead to equipment failure.
Experimental Procedure:
Results:
The diamine-coated metal surface exhibits reduced corrosion rates and improved resistance to aggressive environments. Researchers quantify the inhibition efficiency by comparing treated and untreated samples .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylcyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDDPSHNLZGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884725 | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexane-1,3-diamine | |
CAS RN |
13897-55-7 | |
| Record name | 2,4-Diamino-1-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13897-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




